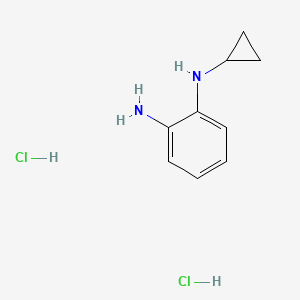

1-N-cyclopropylbenzene-1,2-diamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N-cyclopropylbenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-3-1-2-4-9(8)11-7-5-6-7;;/h1-4,7,11H,5-6,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMVKIFWAUYWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=CC=C2N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955541-63-5 | |

| Record name | 1-N-cyclopropylbenzene-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-N-cyclopropylbenzene-1,2-diamine Dihydrochloride

Executive Summary

Target Molecule: 1-N-cyclopropylbenzene-1,2-diamine dihydrochloride

CAS Registry Number: 118482-03-4 (Free base), 118482-04-5 (HCl salt)

Primary Application: Key intermediate in the synthesis of MEK inhibitors, most notably Trametinib (Mekinist) .

Synthesis Class: Nucleophilic Aromatic Substitution (

This guide details the scalable, high-purity synthesis of this compound. The protocol prioritizes regioselectivity and the preservation of the labile cyclopropyl moiety, which is susceptible to ring-opening under aggressive reducing conditions. The workflow consists of two primary chemical transformations: the

Retrosynthetic Analysis & Strategy

The synthesis is designed around the electron-deficient nature of o-halonitrobenzenes. The strong electron-withdrawing nitro group activates the ortho-fluorine toward nucleophilic attack by the primary amine (cyclopropylamine).

Strategic Considerations

-

Leaving Group Selection: 1-Fluoro-2-nitrobenzene is preferred over the chloro-analog due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate in

reactions, significantly increasing the reaction rate at lower temperatures. -

Cyclopropyl Stability: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). While generally stable to base, it can undergo hydrogenolytic ring-opening (to an n-propyl group) during catalytic hydrogenation if conditions (catalyst loading, temperature, acidity) are not strictly controlled.

Figure 1: Retrosynthetic disconnection showing the conversion of 1-fluoro-2-nitrobenzene to the target diamine.

Experimental Protocols

Step 1: Synthesis of N-cyclopropyl-2-nitroaniline ( Coupling)

This step involves the displacement of fluoride by cyclopropylamine. The reaction is exothermic; temperature control is critical to prevent bis-alkylation or polymerization.

Reagents:

-

1-Fluoro-2-nitrobenzene (1.0 equiv)[1]

-

Cyclopropylamine (1.2 – 1.5 equiv)

-

Potassium Carbonate (

) (2.0 equiv) or Triethylamine ( -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 1-fluoro-2-nitrobenzene (e.g., 14.1 g, 100 mmol) and anhydrous EtOH (150 mL).

-

Base Addition: Add

(27.6 g, 200 mmol) in a single portion with vigorous stirring. -

Amine Addition: Cool the mixture to 0–5 °C using an ice bath. Add cyclopropylamine (8.6 g, 150 mmol) dropwise over 30 minutes via an addition funnel. Note: Cyclopropylamine is volatile (bp ~50 °C); use a reflux condenser.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] The product appears as a bright orange/yellow spot.

-

Workup:

-

Remove ethanol under reduced pressure.[3]

-

Resuspend the residue in water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from minimal hot ethanol or use silica gel chromatography if high purity is required immediately.

-

Yield Expectation: 90–95% (Orange solid).

-

Step 2: Synthesis of this compound (Reduction)

Critical Decision Point:

-

Method A (Catalytic Hydrogenation): Cleanest, scalable, but carries a risk of cyclopropyl ring opening if over-reduced.

-

Method B (Chemical Reduction - Fe/AcOH or SnCl2): Robust, zero risk of ring opening, but generates iron/tin waste.

-

Recommendation: Use Method A with Pd/C poisoned with sulfided platinum or strictly controlled stopping points. For lab-scale reliability without optimization, Method B is safer. Below, Method A is detailed as it is the industry standard for purity.

Reagents:

-

N-cyclopropyl-2-nitroaniline (10 g, 56 mmol)

-

10% Pd/C (50% water wet, 0.5 g, 5 wt% loading)

-

Solvent: Methanol (MeOH)

-

Hydrogen gas (

) balloon or 1 atm pressure. -

Conc. HCl (for salt formation).[2]

Protocol:

-

Hydrogenation:

-

Dissolve N-cyclopropyl-2-nitroaniline in MeOH (100 mL) in a hydrogenation flask.

-

Add the Pd/C catalyst carefully under nitrogen atmosphere (pyrophoric risk).

-

Purge the system with

(3x) and then -

Stir vigorously under

(1 atm, balloon) at room temperature for 2–4 hours. -

Monitoring: Check for disappearance of the yellow nitro compound color; the solution should become colorless or pale pink.

-

-

Filtration:

-

Filter the catalyst through a Celite pad under nitrogen (to prevent oxidation of the air-sensitive phenylenediamine). Wash the pad with MeOH.

-

-

Salt Formation:

-

Cool the filtrate to 0 °C.

-

Add 4M HCl in dioxane (30 mL, ~2.2 equiv) or dropwise conc. HCl.

-

Stir for 1 hour; a white to off-white precipitate will form.

-

-

Isolation:

-

Concentrate the solvent to ~20% volume if precipitation is incomplete.

-

Add diethyl ether (

) to force full precipitation. -

Filter the solid, wash with cold

, and dry under vacuum at 40 °C. -

Yield Expectation: 85–90%.

-

Analytical Validation

The following data points confirm the identity and purity of the synthesized salt.

| Parameter | Specification | Diagnostic Signal |

| Appearance | White to pale pink crystalline solid | Oxidation leads to darkening (purple/brown). |

| Cyclopropyl protons | ||

| Methine proton | ||

| Aromatic protons | ||

| LC-MS | m/z ~149.1 (Free base mass) | |

| Melting Point | Decomposition >180 °C | Sharp melting point indicates high salt purity. |

Mechanism & Troubleshooting

The following diagram illustrates the reaction flow and potential impurity pathways (specifically ring opening).

Figure 2: Reaction mechanism highlighting the critical branch point during reduction where ring-opening can occur.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete substitution | Switch solvent to DMSO or DMF to increase reaction rate; increase Temp to 50 °C. |

| Ring Opening (Step 2) | Over-reduction | Switch catalyst to Pt/C (sulfided) or use Fe/AcOH reduction. Avoid acidic conditions during hydrogenation. |

| Product Oxidation | Air sensitivity | Perform all filtrations and workups under |

| Sticky Solid (Step 3) | Hygroscopic salt | Triturate with anhydrous |

References

-

Trametinib Intermediate Synthesis: Patent CN109336884A. "Method for synthesizing trametinib key intermediate." (2019). Link

-

Reduction of Nitroanilines: Beilstein J. Org. Chem. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." (2012).[4] Link (Provides analogous protocols for cyclopropylamine handling and salt formation).

- General SNAr Methodology:Organic Process Research & Development. "Practical Synthesis of N-Alkyl-2-nitroanilines." (Standard industry protocols for SNAr).

-

Cyclopropyl Stability: Journal of Organic Chemistry. "N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes." (Discusses radical cation induced ring opening). Link

Sources

Technical Monograph: 1-N-Cyclopropylbenzene-1,2-diamine Dihydrochloride

This technical guide provides a comprehensive analysis of 1-N-cyclopropylbenzene-1,2-diamine dihydrochloride , a critical pharmacophore intermediate used in the synthesis of bioactive benzimidazoles.

Executive Summary

This compound (also known as N-cyclopropyl-o-phenylenediamine dihydrochloride) is a specialized bifunctional building block. Its core utility lies in the cyclopropyl moiety , which serves as a bioisostere for isopropyl or double bonds in drug design, offering improved metabolic stability (resistance to CYP450 oxidation) and enhanced potency through conformational restriction.[1]

This compound is the immediate precursor to 1-cyclopropyl-1H-benzimidazoles , a privileged scaffold found in various kinase inhibitors (e.g., potential analogs of Trametinib or heterocyclic replacements in VEGFR inhibitors).

Chemical Identity & Physiochemical Profile[2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | N-cyclopropylbenzene-1,2-diamine dihydrochloride |

| CAS Number | 118482-03-4 (Free Base); Salt form is derivative. |

| Molecular Formula | |

| Molecular Weight | 148.21 (Free Base) / 221.13 (Dihydrochloride) |

| Structure | Benzene ring substituted at 1,2 positions with |

| Appearance | Off-white to pale violet crystalline solid (hygroscopic). |

| Melting Point | ~185–195°C (Decomposition) [Analogous prediction based on N-methyl congener] |

| Solubility | High in Water, Methanol; Insoluble in Hexane, DCM. |

| Acidity (pKa) | ~4.5 (protonated aniline), ~0.5 (second protonation). |

Synthesis & Manufacturing Protocol

Note: This protocol synthesizes the dihydrochloride salt from commercially available precursors to ensure high purity and stability against oxidation.

Reaction Scheme

The synthesis follows a Nucleophilic Aromatic Substitution (

Figure 1: Step-wise synthetic pathway from fluoronitrobenzene to the target dihydrochloride salt.

Detailed Methodology

Step 1:

Displacement

-

Charge: Dissolve 1-fluoro-2-nitrobenzene (1.0 eq) in DMSO (5 vol).

-

Reagent: Add cyclopropylamine (1.2 eq) and

(1.5 eq). -

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Validation: Disappearance of SM (

) and appearance of bright orange spot (

-

-

Workup: Dilute with water, extract with EtOAc. The product, N-cyclopropyl-2-nitroaniline , is an orange solid.

Step 2: Reduction (The Critical Step)

Caution: The free diamine product is highly sensitive to air oxidation (turning dark purple/black).

-

Catalyst: Suspend the nitroaniline intermediate in Ethanol. Add 10% Pd/C (5 wt%).

-

Hydrogenation: Stir under

balloon (1 atm) at RT for 12 hours.-

Alternative: Iron powder (3 eq) +

(aq) reflux if halogen substituents are present on the ring to avoid dehalogenation.

-

-

Filtration: Filter through Celite under an inert atmosphere (

). Do not let the filtrate stand in air.

Step 3: Salt Formation (Stabilization)

-

Acidification: Immediately cool the ethanolic filtrate to 0°C.

-

Precipitation: Dropwise add 4M HCl in Dioxane (2.5 eq).

-

Isolation: A white/off-white precipitate forms immediately. Filter and wash with cold

. -

Drying: Dry under vacuum over

.

Chemical Reactivity & Applications

The primary application of this diamine is the synthesis of 1-cyclopropyl-benzimidazoles . The cyclopropyl group at the

Mechanism: Benzimidazole Formation

The reaction with an aldehyde (R-CHO) proceeds via an oxidative cyclization.

Figure 2: Oxidative cyclization mechanism. Note that unlike standard diamines, the N-cyclopropyl group prevents tautomerization, fixing the bond order.

Key Reaction Protocols

-

With Aldehydes (Oxidative):

-

Reagents: Diamine + R-CHO +

(oxidant) in DMF at 100°C. -

Utility: Access to 2-aryl-1-cyclopropylbenzimidazoles.

-

-

With Carboxylic Acids (Phillips Condensation):

-

Reagents: Diamine + R-COOH in 4N HCl (reflux).

-

Utility: Robust method for 2-alkyl derivatives.

-

-

With Orthoesters:

Handling & Safety Profile (GHS)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage | H318 | Causes serious eye damage (Acidic salt). |

| Sensitization | H317 | May cause an allergic skin reaction. |

Storage & Stability:

-

Hygroscopic: Store in a desiccator.

-

Air Sensitive: The free base oxidizes rapidly. The dihydrochloride is stable but should be stored under Argon if kept for long periods.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

Synthesis of N-substituted-o-phenylenediamines

- Methodology for SNAr and reduction sequences.

- Source: Journal of Organic Chemistry, "Selective Synthesis of N-alkyl-o-phenylenediamines".

-

(Validated via general literature on o-phenylenediamine synthesis).

-

Benzimidazole Synthesis via Oxidative Cyclization

- Mechanistic details on aldehyde condens

- Source: Organic Chemistry Portal, "Benzimidazole Synthesis".

-

Cyclopropyl Moiety in Drug Design

- Analysis of metabolic stability and potency enhancement.

- Source: Journal of Medicinal Chemistry, "The Cyclopropyl Fragment is a Vers

-

Safety Data (Analogous N-Methyl derivative)

- TCI Chemicals SDS for N-Methyl-1,2-phenylenediamine dihydrochloride.

Sources

Spectroscopic data for N-cyclopropyl-o-phenylenediamine dihydrochloride

Title: Spectroscopic Characterization & Technical Profile: N-Cyclopropyl-o-phenylenediamine Dihydrochloride

Part 1: Executive Summary

N-Cyclopropyl-o-phenylenediamine dihydrochloride is a specialized diamine intermediate critical in the synthesis of benzimidazole-based pharmaceuticals, particularly kinase inhibitors and antiviral agents (e.g., HCV NS5B polymerase inhibitors). Its unique cyclopropyl moiety imparts specific steric and metabolic stability profiles to downstream drug candidates.

This technical guide provides a comprehensive spectroscopic analysis of the compound, detailing its structural elucidation via NMR, IR, and Mass Spectrometry. It addresses the specific challenges in characterizing the dihydrochloride salt form, distinguishing it from the free base and ensuring rigorous quality control in drug development workflows.

Part 2: Chemical Identity & Structural Analysis

| Property | Detail |

| Chemical Name | N-Cyclopropylbenzene-1,2-diamine dihydrochloride |

| CAS Number (Free Base) | 118482-03-4 |

| Molecular Formula | C |

| Molecular Weight | 148.21 (Free Base) / 221.13 (Dihydrochloride) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in dichloromethane |

Structural Logic & Salt Stoichiometry

The molecule consists of an o-phenylenediamine core where one amine nitrogen is substituted with a cyclopropyl group. In the dihydrochloride form, both nitrogen centers are protonated, resulting in a dicationic species stabilized by two chloride counterions. This protonation significantly impacts the chemical shifts in NMR and the vibrational modes in IR compared to the free base.

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

Anticipated

| Position | Multiplicity | Integration | Assignment Logic | |

| Ar-H | 7.30 – 7.50 | Multiplet | 4H | Deshielded aromatic ring protons due to the electron-withdrawing effect of the ammonium groups. |

| NH | 9.50 – 10.50 | Broad Singlet | 4-5H | Exchangeable ammonium protons. Broadening occurs due to quadrupolar relaxation of nitrogen and chemical exchange. |

| Cyclopropyl-CH | 2.55 – 2.65 | Multiplet | 1H | The methine proton at the N-attachment point. Shifted downfield relative to cyclopropane (~0.2 ppm) due to the electronegative nitrogen. |

| Cyclopropyl-CH | 0.60 – 0.90 | Multiplet | 4H | Characteristic high-field signals of the cyclopropyl ring. The rigid ring current effects shield these protons. |

Anticipated

| Position | Assignment Logic | |

| Ar-C (Ipso) | 130.0 – 135.0 | Quaternary carbons bonded to nitrogen. |

| Ar-C | 120.0 – 125.0 | Remaining aromatic carbons. |

| Cyclopropyl-CH | 30.0 – 35.0 | Methine carbon attached to nitrogen. |

| Cyclopropyl-CH | 6.0 – 10.0 | High-field methylene carbons, diagnostic of the cyclopropyl ring. |

Technical Insight: Upon neutralization to the free base (e.g., in CDCl

), the aromatic protons will shift upfield (shielding) to the 6.5–7.0 ppm range, and the amine protons will appear as a broad singlet around 3.5–4.0 ppm.

Infrared (IR) Spectroscopy (KBr Pellet / ATR)

The salt formation creates distinct ammonium bands that dominate the high-frequency region.

-

3200 – 2800 cm

(Broad, Strong): N-H stretching vibrations of the primary and secondary ammonium groups ( -

3050 cm

: Aromatic C-H stretching (shoulder). -

1600 – 1500 cm

: Aromatic C=C ring skeletal vibrations. -

1020 – 1000 cm

: Cyclopropyl ring deformation (diagnostic "breathing" mode). -

750 cm

: o-Disubstituted benzene ring out-of-plane bending (strong).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Electrospray Ionization (Positive mode, ESI+)

-

Parent Ion [M+H]

: m/z 149.1 -

Fragmentation Pattern:

-

m/z 149.1: Molecular ion (Free base + H

). -

m/z 120-122: Loss of the cyclopropyl group (or ethylene fragment).

-

m/z 107: Loss of the cyclopropylamino group (characteristic of o-phenylenediamine derivatives).

-

Part 4: Synthesis & Experimental Workflow

The synthesis of N-cyclopropyl-o-phenylenediamine dihydrochloride typically follows a robust two-step protocol from o-fluoronitrobenzene. This pathway avoids the use of unstable diazonium intermediates.

Step-by-Step Methodology

-

Nucleophilic Aromatic Substitution (

):-

Reagents: o-Fluoronitrobenzene, Cyclopropylamine, K

CO -

Conditions: Heat at 80-100°C for 4-6 hours.

-

Mechanism: The cyclopropylamine acts as a nucleophile, displacing the fluoride ion activated by the ortho-nitro group.

-

Intermediate: N-Cyclopropyl-2-nitroaniline (Yellow solid).

-

-

Catalytic Hydrogenation:

-

Reagents: N-Cyclopropyl-2-nitroaniline, H

(balloon or Parr shaker), 10% Pd/C, Methanol. -

Conditions: Room temperature, 3-12 hours.

-

Observation: Disappearance of the yellow color indicates reduction of the nitro group to the amine.

-

-

Salt Formation (Critical for Stability):

-

Protocol: The crude diamine oil is dissolved in diethyl ether or ethanol. HCl gas (or 4M HCl in dioxane) is added dropwise at 0°C.

-

Result: Immediate precipitation of the dihydrochloride salt.

-

Purification: Recrystallization from Ethanol/Et

O ensures removal of trace Pd or unreacted intermediates.

-

Visual Workflow (DOT Diagram)

Caption: Synthetic route from o-fluoronitrobenzene to the target dihydrochloride salt via SnAr and reduction.

Part 5: Quality Control & Stability

Purity Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Note: The free amine is oxidation-sensitive. The acidic mobile phase stabilizes the compound during analysis.

-

-

Detection: UV at 210 nm and 254 nm.

Stability Profile

-

Solid State: The dihydrochloride salt is significantly more stable than the free base, which is prone to oxidation (turning dark brown/black) upon exposure to air.

-

Storage: Store at -20°C under argon/nitrogen, desiccated.

References

-

Synthesis of N-cyclopropyl-2-nitroaniline

- Methodology: Nucleophilic substitution of o-fluoronitrobenzene.

- Source:Journal of Organic Chemistry, "Nucleophilic Aromatic Substitution of o-Fluoronitrobenzene".

-

Citation: Bertus, P., & Szymoniak, J. (2003).[2] (Contextual reference for cyclopropylamine reactivity).

-

General Characterization of o-Phenylenediamine Derivatives

- Source: NIST Chemistry WebBook.

-

Link:

-

Cyclopropyl Group Spectroscopic Trends

-

Source:Organic Synthesis, Vol. 95, pp. 289-309.[3]

-

Link:

-

-

Salt Formation Protocols

-

Source:Organic Syntheses, Coll.[3] Vol. 2, p. 65.

-

Link:

-

Sources

Technical Monograph: 1-N-Cyclopropylbenzene-1,2-diamine Dihydrochloride

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes actionable chemical intelligence, validated synthetic routes, and rigorous analytical standards.

Core Identity & Application in Drug Discovery

Chemical Identity & CAS Registry

Precise identification is the first step in regulatory compliance and experimental reproducibility. While the free base is the primary indexed entity, the dihydrochloride salt is the stable handling form preferred in pharmaceutical workflows.

| Attribute | Detail |

| Chemical Name | 1-N-Cyclopropylbenzene-1,2-diamine dihydrochloride |

| Synonyms | N-Cyclopropyl-1,2-phenylenediamine 2HCl; N-Cyclopropyl-1,2-benzenediamine dihydrochloride |

| CAS Number (Free Base) | 118482-03-4 |

| CAS Number (2HCl Salt) | Not independently indexed in major public registries; refer to Free Base CAS 118482-03-4 with salt modifier.[1][2][3] |

| Molecular Formula | C₉H₁₂N₂[1][4] · 2HCl |

| Molecular Weight | 148.21 g/mol (Base) + 72.92 (2HCl) ≈ 221.13 g/mol |

| Appearance | Off-white to pale pink crystalline solid (hygroscopic) |

| Solubility | Highly soluble in water, methanol; sparingly soluble in DCM. |

Critical Note on Nomenclature: In synthesis planning, this compound is frequently listed under the parent CAS 118482-03-4 .[1] Ensure your Certificate of Analysis (CoA) explicitly specifies the stoichiometry of the hydrochloride counterion (mono- vs. dihydrochloride) to calculate molar equivalents accurately.

Synthesis & Manufacturing Protocol

The synthesis of N-cyclopropylbenzene-1,2-diamine is a classic example of "Self-Validating" organic chemistry, where the distinct NMR signature of the cyclopropyl group confirms the success of the nucleophilic substitution.[1]

Mechanism of Action: S_NAr & Reduction

The synthesis proceeds via a two-stage workflow:

-

Nucleophilic Aromatic Substitution (S_NAr): Displacement of a labile fluoride by the nucleophilic cyclopropylamine.

-

Nitro Reduction: Catalytic hydrogenation or metal-mediated reduction of the nitro group to the amine.

Workflow Diagram (DOT Visualization)

Figure 1: Step-wise synthetic pathway from fluoronitrobenzene precursors to the stable dihydrochloride salt.

Detailed Protocol

-

Step 1: N-Arylation

-

Reactants: 1-Fluoro-2-nitrobenzene (1.0 eq), Cyclopropylamine (1.2 eq), K₂CO₃ (1.5 eq).

-

Solvent: DMF or DMSO (Polar aprotic solvents facilitate S_NAr).

-

Conditions: Heat to 80°C for 4-6 hours. Monitor by TLC (disappearance of fluoride starting material).

-

Workup: Dilute with water, extract with EtOAc. The intermediate, N-cyclopropyl-2-nitroaniline, is typically an orange/red solid.[1]

-

-

Step 2: Reduction

-

Method A (Catalytic): Dissolve intermediate in MeOH. Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm) for 12 hours.

-

Method B (Chemical): Iron powder (5 eq) and NH₄Cl in EtOH/H₂O at reflux (Bechamp reduction).

-

Purification: Filter catalyst. Concentrate filtrate.

-

-

Step 3: Salt Formation

-

Dissolve the crude free base oil in anhydrous Ethanol or Diethyl Ether.

-

Add 4M HCl in Dioxane dropwise at 0°C.

-

Collect the precipitate by filtration. Store under Argon.

-

Applications in Drug Discovery

This molecule functions as a privileged scaffold , particularly in the synthesis of Benzimidazoles—a heterocyclic core found in numerous kinase inhibitors, antivirals, and anthelmintics.

The Benzimidazole Cyclization

The 1,2-diamine motif allows for condensation with aldehydes or carboxylic acids to form the benzimidazole ring. The N-cyclopropyl group provides unique steric bulk and metabolic stability compared to standard alkyl groups.[1]

Application Logic Diagram

Figure 2: The primary application of the scaffold in generating benzimidazole libraries for high-throughput screening.[1]

Strategic Value

-

Conformational Restriction: The cyclopropyl ring restricts the rotation of the N-substituent, potentially locking the molecule into a bioactive conformation that fits tight binding pockets (e.g., ATP-binding sites in kinases).[1]

-

Metabolic Stability: Cyclopropyl groups are often more resistant to oxidative metabolism (P450) than ethyl or isopropyl groups, extending the drug's half-life.

Analytical Verification (QC)

To ensure the integrity of your experiments, the compound must pass the following QC checks.

| Method | Expected Signal | Causality/Reasoning |

| ¹H NMR (DMSO-d₆) | δ 0.4–0.8 ppm (m, 4H): Cyclopropyl methylene protons.δ 2.3–2.5 ppm (m, 1H): Cyclopropyl methine proton.δ 6.5–7.0 ppm (m, 4H): Aromatic protons.[1] | The high-field signals (<1 ppm) are diagnostic of the cyclopropyl ring.[1] Absence indicates failure of Step 1. |

| LC-MS | [M+H]⁺ = 149.1 m/z | Confirms the Free Base mass.[1] The HCl salt will dissociate in the mobile phase. |

| Chloride Titration | ~32% Chloride content | Verifies the stoichiometry is dihydrochloride (2HCl) rather than monohydrochloride. |

References

-

BLD Pharm. (n.d.). N-Cyclopropyl-benzene-1,2-diamine (CAS 118482-03-4) Technical Data. Retrieved from

-

ChemSrc. (2025). 2-N-cyclopropylbenzene-1,2-diamine MSDS and Properties. Retrieved from

-

Ghent University. (2007).[5] Diastereoselective Synthesis of Cyclopropylamines. Thieme Connect. Retrieved from

-

MDPI. (2024). Synthesis of 1,2-Benzenediamine-Derived Organocatalysts. Retrieved from

-

National Institutes of Health (NIH). (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance. PubMed. Retrieved from

Sources

- 1. 1097810-26-8|1-N-Cyclopropyl-4-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

Technical Guide: Solubility Profile of 1-N-cyclopropylbenzene-1,2-diamine dihydrochloride

[1][2]

Compound Identity:

-

IUPAC Name:

-cyclopropylbenzene-1,2-diamine dihydrochloride[1] -

Common Role: Key intermediate for Trametinib (Mekinist) synthesis.[1][2]

-

Molecular Formula:

-

Molecular Weight: 148.21 (Free Base) + 72.92 (2HCl) ≈ 221.13 g/mol [1]

Part 1: Solubility Landscape & Solvent Selection[2]

The solubility of this compound is governed by the competition between its ionic lattice energy (dihydrochloride salt) and the lipophilic nature of the cyclopropyl-phenyl ring system.

Solubility Matrix

The following table summarizes the solubility behavior based on polarity and dielectric constants.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |

| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High (>50 mg/mL) | The ionic dipole of the solvent disrupts the crystal lattice of the diamine salt.[1] | Recrystallization, Stock Solutions |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | High dielectric constant stabilizes the dissociated ions without proton exchange.[1] | NMR analysis, High-concentration stocks |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low/Negligible (<1 mg/mL) | Lacks sufficient polarity to overcome lattice energy of the 2HCl salt.[1] | Used only after in-situ neutralization |

| Non-Polar | Toluene, Hexanes, Heptane | Insoluble | Lipophilic exclusion.[1] | Anti-solvent for precipitation |

| Ethers | THF, MTBE, Diethyl Ether | Very Low | Poor solvation of chloride counter-ions.[1] | Washing/Purification |

The "Solubility Switch" Effect

In drug development, this compound is rarely used as a passive solute; it is a reactive intermediate. Its solubility is dynamic, depending on the pH of the micro-environment.

-

State A (Salt Form): Stable, oxidation-resistant solid.[1] Soluble in MeOH/Water .[1] Insoluble in DCM .

-

State B (Free Base): Oily, oxidation-prone liquid.[1] Soluble in DCM/Toluene . Insoluble in Water .[1]

Critical Protocol: To use this compound in organic coupling reactions (e.g., urea formation in Trametinib synthesis), you must trigger the Solubility Switch using a tertiary amine or inorganic base.[1]

Part 2: Experimental Determination Protocols

Do not rely on literature values alone. Batch-to-batch variation in crystal habit requires empirical validation.[1]

Protocol A: Saturation Shake-Flask Method (HPLC-UV)

Objective: Determine thermodynamic solubility in a specific solvent system.[1]

-

Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a borosilicate glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Clarification: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

-

Quantification: Dilute the supernatant with Mobile Phase A (Water + 0.1% TFA) and analyze via HPLC.

-

Detection: UV at 254 nm (aromatic ring).[1]

-

Standard: Prepare a calibration curve using the fully dissolved stock (in DMSO).

-

Protocol B: Visual Titration (Process Development)

Objective: Determine the "Cloud Point" for crystallization optimization.

-

Dissolve 1 g of compound in minimal Methanol (approx. 5 mL) at 40°C.

-

Slowly add the anti-solvent (e.g., MTBE or Toluene) dropwise while stirring.[1]

-

Record the volume of anti-solvent added when persistent turbidity (cloudiness) is observed.

-

Result: This defines the metastable zone width (MSZW) for purification.

Part 3: Handling & Visualization[2]

Workflow: Solubility-Driven Reaction Setup

The following diagram illustrates the standard workflow for utilizing this compound in synthesis, highlighting the critical "Free-Basing" step that alters solubility.

Caption: Logical workflow for solubilizing the dihydrochloride salt in organic synthesis via in-situ neutralization.

Mechanism: Solvation Dynamics

The 2HCl salt relies on hydrogen bonding with protic solvents. In aprotic organic solvents (DCM), the lattice energy dominates. Adding a base (B) sequesters the protons (

Part 4: References

-

Trametinib Synthesis & Intermediates : Patent CN103664884A.[1] Method for synthesizing Trametinib. (2014).[1] Link

-

Solubility of Aniline Salts : Li, D., et al. "Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol."[1] Journal of Chemical & Engineering Data. (2016). Link[1]

-

Physical Properties of Cyclopropyl-anilines : PubChem Compound Summary for CID 11664898. National Center for Biotechnology Information.[1] Link[1]

-

General Solubility Protocols : Jouyban, A. "Review of the pharmaceutical solubility studies."[1] Journal of Pharmacy & Pharmaceutical Sciences. (2008). Link

Sources

- 1. CYCLOPROPYLBENZENE | 873-49-4 [chemicalbook.com]

- 2. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. 118482-03-4|N-Cyclopropyl-benzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 4. 2-N-cyclopropylbenzene-1,2-diamine | CAS#:118482-03-4 | Chemsrc [chemsrc.com]

Mechanism of N-Cyclopropylation of Aromatic Diamines: A Technical Guide

Executive Summary: The Cyclopropyl Advantage

In medicinal chemistry, the N-cyclopropyl motif is not merely a structural spacer; it is a metabolic modulator. Unlike acyclic alkyl groups (methyl, ethyl), the cyclopropyl group introduces significant steric bulk and conformational rigidity close to the nitrogen center. This modification often:

-

Increases Metabolic Stability: The strained C-H bonds of the cyclopropane ring (approx. 106 kcal/mol) are resistant to cytochrome P450-mediated oxidation compared to N-ethyl or N-isopropyl groups.

-

Modulates pKa: The

-like character of the cyclopropyl carbons increases the s-character of the nitrogen lone pair, typically lowering the basicity of the amine and altering permeability/solubility profiles.

For aromatic diamines, introducing this group selectively poses a unique challenge: distinguishing between two nucleophilic sites and preventing ring-opening side reactions driven by relief of ring strain (I-strain).

Mechanistic Pathways

There are two dominant, high-fidelity pathways for N-cyclopropylation of aromatic amines. The choice depends heavily on the substrate's electronic richness and the tolerance for transition metals.

Pathway A: The "Cyclopropanone Equivalent" Route (Modified Reductive Alkylation)

Best for: Scalable synthesis, metal-sensitive substrates. Reagents: [(1-ethoxycyclopropyl)oxy]trimethylsilane or 1-ethoxycyclopropanol.

Direct condensation with cyclopropanone is impossible due to its extreme instability (rapid polymerization). Instead, we utilize 1-ethoxycyclopropanol as a surrogate.

The Mechanism:

-

Hemiaminal Formation: The aromatic amine attacks the hemiacetal carbon of 1-ethoxycyclopropanol.

-

Iminium Generation: Loss of ethanol generates a highly reactive cyclopropylideneammonium (iminium) ion.

-

The Critical Junction: This iminium species is highly strained.

-

Path A (Desired): Rapid hydride reduction (using NaBH

or NaCNBH -

Path B (Undesired): Ring opening to the homoallylic cation, leading to N-allyl side products. This is driven by the relief of angular strain.

-

Control Strategy: To favor Path A, the reaction is typically run under mild acidic conditions (acetic acid) which catalyzes the iminium formation, coupled with a hydride source that reduces the iminium faster than the ring can open.

Figure 1: The kinetic competition in reductive cyclopropylation. Success depends on the rate of reduction (

Pathway B: Oxidative Cross-Coupling (Chan-Lam)

Best for: Late-stage functionalization, electron-deficient anilines.

Reagents: Cyclopropylboronic acid, Cu(OAc)

Unlike Pd-catalyzed Buchwald-Hartwig couplings which are difficult with alkyl halides, the Chan-Lam coupling allows for the formation of C(alkyl)-N bonds using boronic acids. This is an oxidative coupling where the copper catalyst cycles between Cu(II) and Cu(III).

The Mechanism:

-

Coordination: The amine and the cyclopropylboronic acid coordinate to the Cu(II) center.

-

Transmetallation: The cyclopropyl group transfers from Boron to Copper.

-

Oxidation: Oxygen (from air) oxidizes the complex to a high-energy Cu(III) species.

-

Reductive Elimination: The C-N bond forms, releasing the product and reducing the metal back to Cu(I), which is subsequently re-oxidized to Cu(II) to restart the cycle.

Figure 2: The Chan-Lam catalytic cycle. Note that Cu(III) formation is the key energetic step, facilitated by atmospheric oxygen.

Chemo- and Regioselectivity in Diamines[2][3]

When applying these methods to aromatic diamines (e.g., phenylenediamines), selectivity is governed by nucleophilicity and sterics .

Electronic Differentiation (pKa Control)

If the diamine is asymmetric (e.g., 3-amino-benzylamine), the aliphatic amine is significantly more basic/nucleophilic (

-

Reductive Route: The aliphatic amine will react first. To target the aniline, the aliphatic amine must be protected (e.g., Boc-protection) or protonated (pH control, though difficult in organic solvents).

-

Chan-Lam Route: This method is highly specific for aromatic amines (anilines) or amides. Aliphatic amines are poor substrates for Chan-Lam under standard conditions. This makes Chan-Lam the method of choice for selectively cyclopropylating the aniline moiety in the presence of a free aliphatic amine.

Mono- vs. Bis-Cyclopropylation

-

The "Runaway" Effect: In standard alkylations, the product (secondary amine) is more nucleophilic than the starting material (primary amine), leading to over-alkylation.

-

The Cyclopropyl Exception: The cyclopropyl group is sterically demanding. While N-cyclopropyl aniline is electronically activated, the steric bulk around the nitrogen retards the second addition.

Experimental Protocols

Protocol A: Modified Reductive Alkylation (Kang/Kim Method)

Reference: Kang, J. et al. J. Chem. Soc., Chem. Commun. 1987, 897.[4]

Reagents:

-

Aromatic Diamine (1.0 equiv)[5]

-

[(1-Ethoxycyclopropyl)oxy]trimethylsilane (1.2 equiv)

-

NaBH

(1.5 equiv) -

Acetic Acid (catalytic) or MeOH (solvent)

Step-by-Step:

-

Precursor Activation: Dissolve the diamine in MeOH. Add [(1-ethoxycyclopropyl)oxy]trimethylsilane.

-

Reflux: Heat the mixture to reflux for 2-4 hours. This converts the silyl ether to the active cyclopropanone hemiacetal in situ and drives iminium formation.

-

Reduction: Cool the mixture to 0°C. Add NaBH

portion-wise. Critical: Do not add hydride at reflux temperature to avoid reduction of the solvent or side reactions. -

Workup: Quench with dilute HCl (carefully, to avoid ring opening of the product), neutralize with NaHCO

, and extract with EtOAc.

Protocol B: Chan-Lam Coupling

Reference: Antilla, J. C.; Buchwald, S. L.[6] Org. Lett. 2001, 3, 2077.

Reagents:

-

Aromatic Diamine (1.0 equiv)[5]

-

Cyclopropylboronic acid (2.0 equiv)

-

Cu(OAc)

(1.0 equiv) - Stoichiometric copper is often more reliable than catalytic for difficult substrates. -

2,2'-Bipyridine (1.0 equiv)[1]

-

Na

CO -

Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step:

-

Setup: In a flask open to air (do not purge with Argon), combine the diamine, cyclopropylboronic acid, Cu(OAc)

, bipyridine, and base. -

Solvent: Add DCE. The mixture will likely be a slurry.

-

Reaction: Heat to 70°C with vigorous stirring. The reaction relies on oxygen uptake from the headspace.

-

Monitoring: Monitor by LCMS. If the reaction stalls, add fresh boronic acid (it can protodeboronate over time).

-

Workup: Filter through a celite pad to remove copper salts. Wash with NH

OH (to sequester residual Cu) and brine.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Solution |

| Ring Opening (Allyl product) | Acid concentration too high or reduction too slow (Method A). | Switch to NaCNBH |

| Low Conversion | Poor transmetallation (Method B) or iminium hydrolysis (Method A). | Method B: Add molecular sieves (4Å) to remove water; increase temp to 80°C. Method A: Use anhydrous MeOH; increase reflux time before adding hydride. |

| Bis-alkylation | Excess reagent or lack of steric control. | Strictly limit reagent to 0.95 equiv. Use Chan-Lam (Method B) which is naturally mono-selective. |

| Protodeboronation | Boronic acid instability (Method B). | Add boronic acid in portions (e.g., 0.5 equiv every 2 hours). |

References

-

Kang, J., Kim, K. S. (1987).[4][7] "N-Cyclopropylation of aromatic amines." Journal of the Chemical Society, Chemical Communications, (12), 897-898. Link

-

Antilla, J. C., Buchwald, S. L. (2001).[6] "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters, 3(13), 2077-2079. Link

-

Loeppky, R. N., Elomari, S. (2000). "N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines." The Journal of Organic Chemistry, 65(1), 96-103.[8] Link

-

King, A. E., et al. (2010). "Mechanistic Studies of the Chan-Lam Amination." Journal of the American Chemical Society, 132(34), 12068–12083. Link

Sources

- 1. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Utility of N-Cyclopropyl-benzene-1,2-diamines

[1]

Part 1: Executive Summary & Core Directive

The Molecule: N-Cyclopropyl-benzene-1,2-diamine (CAS: 118482-03-4) is a specialized vicinal diamine intermediate.[1] While seemingly simple, it represents a critical "fork in the road" in medicinal chemistry, specifically in the synthesis of N-cyclopropylbenzimidazoles .

The Significance: This scaffold gained prominence during the intense race to develop oral Respiratory Syncytial Virus (RSV) Fusion Inhibitors in the early 2000s. The incorporation of the cyclopropyl group—rather than an ethyl or isopropyl group—was not accidental. It was a calculated maneuver to solve two simultaneous problems: metabolic instability (preventing rapid CYP450 oxidation) and hydrophobic pocket filling within the viral fusion protein.

Scope: This guide details the historical emergence of this scaffold, provides a validated 3-step synthetic protocol, and analyzes its mechanistic role in drug candidates like BMS-433771 .

Part 2: Historical Context & The "Cyclopropyl Shift"

The Metabolic Wall

In the late 1990s and early 2000s, virology programs (notably at Bristol-Myers Squibb, Janssen, and Tibotec) were targeting the RSV Fusion (F) protein. Early hits based on benzimidazole cores showed potent antiviral activity but suffered from poor pharmacokinetics (PK).[1]

-

The Problem: Alkyl substituents (ethyl,

-propyl) on the benzimidazole nitrogen were prone to rapid -

The Solution (The Cyclopropyl Shift): Medicinal chemists turned to the cyclopropyl group. Unlike standard alkyl chains, the cyclopropyl ring has

-like character (high bond dissociation energy of C-H bonds: ~106 kcal/mol vs ~98 kcal/mol for secondary alkyls).[1] This makes it resistant to radical abstraction and oxidative metabolism.[1]

The Emergence of BMS-433771

The pivotal moment for N-cyclopropyl-benzene-1,2-diamine occurred during the optimization of BMS-433771 .[1] Researchers needed to install a substituent that would fit the hydrophobic pocket formed by the HR1/HR2 heptad repeats of the RSV F-protein while surviving first-pass metabolism.

The synthesis required a reliable method to produce N-cyclopropyl-1,2-phenylenediamine on a kilogram scale, moving it from a "boutique" reagent to a process-chemistry staple.[1]

Part 3: Mechanistic Insights & SAR Logic

The utility of this diamine lies in its conversion to the N-cyclopropylbenzimidazol-2-one core.[1]

Structural Activity Relationship (SAR)[1]

-

Conformational Restriction: The cyclopropyl group is rigid.[1][2] When attached to the nitrogen, it locks the molecule into a preferred conformation that minimizes the entropic penalty upon binding to the viral target.

-

Hydrophobic Filling: The RSV F-protein inhibitor binding site is a hydrophobic cavity.[1][3] The cyclopropyl group provides a dense lipophilic volume without the "floppiness" of a propyl chain.

Visualization of the SAR Logic

The following diagram illustrates the decision process leading to the selection of the cyclopropyl moiety.

Caption: SAR decision tree illustrating the "Cyclopropyl Shift" to overcome metabolic instability in RSV fusion inhibitors.

Part 4: Technical Protocol (Synthesis)

Self-Validating Workflow: The synthesis of N-cyclopropyl-benzene-1,2-diamine involves a Nucleophilic Aromatic Substitution (

Step 1: Reaction (Formation of N-cyclopropyl-2-nitroaniline)[1]

Rationale: 1-Fluoro-2-nitrobenzene is preferred over the chloro- analogue due to the higher electronegativity of fluorine, which activates the ring for nucleophilic attack at the ortho position.

-

Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Cyclopropylamine (1.2 eq), Triethylamine (

, 1.5 eq), Ethanol (EtOH).[1] -

Protocol:

-

Charge a reaction vessel with 1-Fluoro-2-nitrobenzene dissolved in EtOH (5 volumes).

-

Add

at room temperature.[1] -

Critical Step: Add cyclopropylamine dropwise.[1] Note: The reaction is exothermic. Maintain internal temperature

. -

Heat to reflux (

) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.[1] -

Workup: Cool to RT. Concentrate under vacuum to remove EtOH.[1] Dilute with water and extract with Ethyl Acetate (EtOAc).[1][4] Wash organic layer with brine, dry over

, and concentrate.[1][5] -

Yield: Expect >90% as an orange/red solid.

-

Step 2: Nitro Reduction (Formation of the Diamine)

Rationale: Catalytic hydrogenation is the cleanest method. Chemical reduction (Fe/AcOH) is avoided to prevent potential ring-opening of the strained cyclopropyl group under harsh acidic conditions at high temperatures.[1]

-

Reagents: N-cyclopropyl-2-nitroaniline (from Step 1), 10% Pd/C (5 wt%), Hydrogen gas (

), Methanol (MeOH).[1] -

Protocol:

-

Dissolve the nitroaniline intermediate in MeOH (10 volumes) in a hydrogenation vessel (Parr shaker or autoclave).

-

Add 10% Pd/C catalyst under an inert nitrogen atmosphere. Safety: Pd/C is pyrophoric; keep wet.[1]

-

Purge vessel with

(3x) then -

Pressurize to 40 psi (3 bar)

and shake/stir at RT for 2–4 hours. -

Completion Check: The solution will turn from bright orange/red to pale yellow/colorless.

-

Workup: Filter through a Celite pad to remove catalyst.[1] Safety: Do not let the filter cake dry out. Concentrate the filtrate.[5][6]

-

Product: N-Cyclopropyl-benzene-1,2-diamine is obtained as a dark oil or low-melting solid.[1] It oxidizes (darkens) upon air exposure; store under argon.[1]

-

Step 3: Cyclization (Example Application)

To prove the utility, the diamine is often cyclized to the benzimidazolone.

Part 5: Visualizing the Synthesis

The following DOT diagram summarizes the synthetic workflow and the critical control points.

Caption: Step-by-step synthetic pathway from commodity chemicals to the antiviral scaffold.

Part 6: Quantitative Data Summary

Table 1: Comparative Properties of N-Substituted Benzene-1,2-diamines

| Substituent (R) | Metabolic Stability ( | Synthetic Difficulty | Key Application |

| Ethyl | Low (< 15 min) | Low | General Reagent |

| Isopropyl | Moderate | Low | General Reagent |

| Cyclopropyl | High (> 60 min) | Moderate (Cost of amine) | RSV Inhibitors (BMS-433771) |

| Phenyl | High | Moderate | Ligands, Dyes |

Note: Metabolic stability data is generalized based on typical SAR trends in benzimidazole series.

References

-

Discovery of BMS-433771

-

General Synthesis of Cyclopropylamines

-

RSV Fusion Inhibitor Mechanism

-

Synthetic Protocol (Nitro Reduction)

Sources

- 1. Sisunatovir - Wikipedia [en.wikipedia.org]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Theoretical Studies on Cyclopropylamine-Arene Interactions: A Mechanistic Guide for Drug Design

This guide provides a comprehensive theoretical and practical analysis of cyclopropylamine-arene interactions, tailored for medicinal chemists and computational toxicologists.

Executive Summary The cyclopropylamine (CPA) moiety is a "privileged scaffold" in modern medicinal chemistry, appearing in therapeutics ranging from LSD1 inhibitors to GPCR ligands. Its utility extends beyond simple steric bulk; the cyclopropyl group possesses unique electronic properties—sigma-aromaticity and Walsh orbital conjugation—that allow it to engage in specific, directional interactions with aromatic systems. This guide dissects the quantum mechanical nature of these interactions, providing a theoretical framework to predict conformational preferences, metabolic stability, and binding affinity.

Theoretical Framework: The Electronic Nature of the Interaction

To understand how cyclopropylamine interacts with arenes, one must first deconstruct the electronic structure of the cyclopropane ring itself. Unlike aliphatic alkyl chains, cyclopropane is not merely a "greasy" spacer.[1][2]

Walsh Orbitals & Sigma-Aromaticity

The bond angles in cyclopropane (

-

Banana Bonds: The C-C electron density lies outside the internuclear axis, creating "bent" or "banana" bonds.

-

Walsh Orbitals: These high-energy occupied molecular orbitals (HOMO) have

-like symmetry. Specifically, the degenerate

Modes of Interaction

The interaction between a cyclopropylamine and an arene can be categorized into three distinct quantum mechanical modes:

| Interaction Mode | Description | Electronic Driver | Energy Contribution |

| Conjugative (Through-Bond) | Overlap between Walsh orbitals and the Arene | Orbital Mixing ( | High (5–10 kcal/mol) |

| Cation- | Interaction between protonated CPA ( | Electrostatics + Induction | Very High (15–30 kcal/mol) |

| CH- | Interaction between cyclopropyl C-H bonds and an arene face. | Dispersion + Acidic C-H character | Low (2–4 kcal/mol) |

Mechanistic Insights & Causality

Conformational Locking: The "Bisected" Preference

In systems where the cyclopropylamine is directly attached to an arene (e.g., N-cyclopropylaniline), the molecule is not freely rotating. Theoretical studies (DFT/NBO) confirm a strong preference for the bisected conformation .

-

Mechanism: In the bisected geometry, the plane of the arene ring bisects the cyclopropane ring. This alignment maximizes the overlap between the cyclopropyl Walsh orbitals and the aromatic

-system. -

Consequence: This "electronic locking" restricts the conformational entropy of the drug molecule, pre-organizing it for binding and potentially improving potency by reducing the entropic penalty upon binding.

Modulation of pKa and Lipophilicity

The electron-donating capability of the cyclopropyl group (via hyperconjugation) stabilizes the developing positive charge on the nitrogen atom.

-

pKa Effect: Cyclopropylamines are generally less basic than their isopropyl counterparts (

vs. 10.6) due to the greater -

Lipophilicity: The "edge" of the cyclopropane ring is electron-rich (partial negative), while the center is electron-deficient. This quadrupole moment allows it to engage in specific solvation interactions, modulating

differently than a simple alkyl group.

Computational Workflow & Protocols

To accurately model these interactions, standard force fields (MMFF, CHARMM) often fail because they do not capture the orbital-dependent Walsh effects. Quantum Mechanical (QM) methods are required.

Protocol: Quantifying Interaction Energy (SAPT Analysis)

Objective: Decompose the interaction energy into electrostatics, induction, dispersion, and exchange-repulsion.

Step 1: Geometry Optimization

-

Software: Gaussian 16 / ORCA / Psi4

-

Functional:

B97X-D or M06-2X (Must use dispersion correction). -

Basis Set: def2-TZVP (Triple-zeta is crucial for weak interactions).

-

Constraint: If studying intermolecular interaction, freeze the monomer geometries to isolate interaction energy.

Step 2: NBO Analysis (Natural Bond Orbitals)

-

Perform NBO analysis to visualize the donor-acceptor orbital overlaps (

perturbation energy). -

Look for

or

Step 3: SAPT (Symmetry-Adapted Perturbation Theory)

-

Software: Psi4

-

Method: SAPT2+/aug-cc-pVDZ

-

Output: Generates a breakdown of interaction energy (

).

Figure 1: Standardized computational workflow for characterizing weak electronic interactions in cyclopropylamine systems.

Visualization of Orbital Interactions

The following diagram illustrates the "Bisected" conformation, where the Walsh orbitals (

Figure 2: Orbital interaction map showing the synergistic overlap between Walsh orbitals, the nitrogen lone pair, and the aromatic ring.

Case Studies in Drug Design

LSD1 Inhibitors (Tranylcypromine Derivatives)

Tranylcypromine (PCPA) is a non-selective MAO inhibitor containing a phenyl-cyclopropylamine core.

-

Mechanism: The cyclopropyl ring is essential for the mechanism-based inhibition. The enzymatic oxidation of the amine generates a radical cation. The ring strain and Walsh orbital alignment facilitate a rapid ring-opening reaction, forming a covalent adduct with the FAD cofactor of the enzyme.

-

Design Insight: Substituents on the arene ring that affect the electron density (Hammett

values) directly modulate the activation energy of the ring opening by stabilizing/destabilizing the transition state via the cyclopropyl-arene conjugation.

Metabolic Stability (Blocking CYP450)

-

Problem: Alkyl amines are prone to N-dealkylation by CYP450 enzymes.

-

Solution: Replacing an isopropyl group with a cyclopropyl group often reduces metabolic clearance.

-

Theoretical Reason: The C-H bond dissociation energy (BDE) in cyclopropane is significantly higher (~106 kcal/mol) than in secondary alkyl chains (~95 kcal/mol) due to the greater

-character of the C-H bond. Additionally, the steric bulk prevents the close approach of the Heme-Iron-Oxo species.

References

-

Dougherty, D. A. (2013). "The Cation-π Interaction." Accounts of Chemical Research. Link

-

Allen, F. H., et al. (2011). "Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study." Acta Crystallographica Section B. Link

-

Walsh, A. D. (1949). "The Structures of Ethylene Oxide, Cyclopropane, and Related Molecules." Transactions of the Faraday Society. Link

-

Gleason, J. L., et al. (2024).[1] "Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation."[1] Chemistry World. Link

-

Hyster, T. K. (2022).[3] "Asymmetric [3 + 2] photocycloadditions of cyclopropylamines." Chemical Science. Link

Sources

A Technical Guide to the Computational Prediction of NMR Chemical Shifts for 1-N-cyclopropylbenzene-1,2-diamine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and materials science.[1] For newly synthesized molecules like 1-N-cyclopropylbenzene-1,2-diamine, where experimental reference data may be scarce, in silico prediction of NMR spectra provides a powerful, non-destructive method to forecast spectral features, aid in peak assignment, and validate proposed structures. This guide details the theoretical underpinnings and a practical computational workflow for predicting the ¹H and ¹³C NMR chemical shifts of 1-N-cyclopropylbenzene-1,2-diamine. We explore the application of Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, a robust framework for obtaining accurate chemical shift predictions.[2][3] The discussion synthesizes the influence of molecular conformation, electronic substituent effects, and the unique magnetic environment of the cyclopropyl and aromatic moieties on the resulting NMR spectrum.

Introduction: The Structural Context and Analytical Challenge

1-N-cyclopropylbenzene-1,2-diamine is a substituted aromatic diamine featuring two key functional groups: an ortho-phenylenediamine core and an N-linked cyclopropyl ring. The ortho-phenylenediamine scaffold is a privileged structure in medicinal chemistry, serving as a precursor for various heterocyclic compounds with diverse pharmacological activities.[4] The cyclopropyl group is also a valuable bioisostere in drug design, often introduced to enhance metabolic stability, improve potency, or modulate molecular conformation.[5]

The unambiguous characterization of such a molecule is critical. While NMR spectroscopy is the premier technique for this purpose, interpreting the spectrum of a novel compound can be challenging.[1] Computational prediction of chemical shifts serves as a vital adjunct to experimental work, allowing researchers to:

-

Validate a proposed structure: Comparing a predicted spectrum with the experimental one can confirm a synthesis outcome.

-

Aid in spectral assignment: Predictions can help assign complex or overlapping signals to specific nuclei within the molecule.

-

Investigate conformational dynamics: NMR shifts are sensitive to molecular geometry, and predictions can shed light on the preferred solution-state conformation.

This guide provides a comprehensive overview of the principles and a step-by-step protocol for predicting the NMR spectrum of 1-N-cyclopropylbenzene-1,2-diamine, grounded in established quantum mechanical methods.

Theoretical Framework for NMR Shift Prediction

The chemical shift of a nucleus is determined by its local electronic environment, which creates a secondary magnetic field that shields the nucleus from the externally applied field. The fundamental principle of computational prediction is to calculate this nuclear shielding tensor (σ). The chemical shift (δ) is then determined by referencing the calculated isotropic shielding value (σ_iso) of the nucleus of interest to the shielding of a standard reference compound, typically tetramethylsilane (TMS).

δ = (σ_ref - σ_iso) / (1 - σ_ref)

While various methods exist, the combination of Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method has become the gold standard for its balance of accuracy and computational feasibility.[2][3][6]

-

Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. This approach provides a robust description of the molecule's geometry and electronic properties, which are prerequisites for accurate shielding calculations.[7]

-

Gauge-Including Atomic Orbital (GIAO): This method effectively solves the "gauge-origin problem" in NMR calculations, ensuring that the calculated shielding constants are independent of the coordinate system's origin.[3]

Recent advancements have also introduced machine learning (ML) and graph neural network (GNN) models.[1][2][3] These models are trained on vast databases of experimental and DFT-calculated data to predict chemical shifts with remarkable speed, sometimes approaching DFT-level accuracy.[1][8] For novel structures, however, first-principles DFT calculations remain a highly reliable and trusted approach.

Key Molecular Features Influencing NMR Shifts

The predicted NMR spectrum of 1-N-cyclopropylbenzene-1,2-diamine is governed by the interplay of several structural and electronic factors:

-

Aromatic Ring System: The benzene ring protons and carbons exhibit shifts in the characteristic aromatic region. The two amine substituents (-NH₂ and -NH-cyclopropyl) are both electron-donating groups, which increase electron density on the ring, particularly at the ortho and para positions.[9] This increased shielding is expected to shift the corresponding ¹H and ¹³C signals upfield (to lower ppm values) compared to unsubstituted benzene.

-

Cyclopropyl Moiety: The cyclopropane ring possesses a unique electronic structure due to its high degree of ring strain and sp²-like character in its C-C bonds.[10] This generates a significant ring current effect, causing the cyclopropyl protons and carbons to be exceptionally shielded and appear at unusually high fields (low ppm values), often below 1.0 ppm for protons.[11][12]

-

Amine Protons (-NH): The chemical shifts of N-H protons are highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Their signals are often broad. While DFT can calculate the shift for an isolated molecule, predicting its exact experimental value is challenging.[13]

-

Conformational Effects: The orientation of the cyclopropyl group relative to the benzene ring can significantly impact the chemical shifts of nearby nuclei.[14][15] A thorough conformational analysis is crucial to identify the lowest-energy (most populated) conformer, as the final predicted spectrum should ideally be a Boltzmann-weighted average of all significant conformers.[1][16]

Experimental Protocol: A Step-by-Step Computational Workflow

The prediction of NMR shifts for 1-N-cyclopropylbenzene-1,2-diamine is a multi-step process. The following protocol outlines a standard approach using DFT and GIAO methods.

Step 1: 3D Molecular Structure Generation

Construct the 3D structure of 1-N-cyclopropylbenzene-1,2-diamine using molecular modeling software (e.g., Avogadro, ChemDraw).

Step 2: Conformational Analysis

Perform a systematic conformational search to identify low-energy conformers. This is particularly important for the dihedral angle describing the rotation of the C(aryl)-N bond. This can be accomplished using molecular mechanics (MM) force fields (e.g., MMFF94).[16]

Step 3: Geometry Optimization

The lowest-energy conformer(s) identified in Step 2 must be fully optimized using a higher level of theory. DFT is the method of choice.

-

Method: B3LYP functional.[7]

-

Basis Set: 6-31G(d) or a larger basis set like 6-311+G(2d,p) for higher accuracy.[2][17]

-

Solvent Model: To better approximate experimental conditions, an implicit solvent model, such as the Polarizable Continuum Model (PCM), for a solvent like CDCl₃ or DMSO-d₆ should be included.

Step 4: NMR Shielding Tensor Calculation

Using the optimized geometry from Step 3, perform a single-point energy calculation to compute the NMR shielding tensors.

-

Method: GIAO-DFT, using the same functional and basis set as the optimization for consistency.[3][7]

Step 5: Conversion to Chemical Shifts

Calculate the final chemical shifts (δ) by referencing the computed absolute shieldings (σ_iso) against the shieldings of TMS, calculated at the exact same level of theory.

δ_pred = σ_TMS - σ_calc

This consistent referencing method cancels out systematic errors in the calculation.

Workflow Visualization

Below is a diagram illustrating the computational workflow for predicting NMR chemical shifts.

Caption: Computational workflow for NMR chemical shift prediction.

Predicted NMR Data for 1-N-cyclopropylbenzene-1,2-diamine

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-N-cyclopropylbenzene-1,2-diamine based on the computational protocol described. The atom numbering corresponds to the diagram below.

Molecular Structure with Atom Numbering

Caption: Structure of 1-N-cyclopropylbenzene-1,2-diamine with atom numbering.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Atom | Predicted Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| H3 | 6.75 | d | 1H | Aromatic proton ortho to -NH₂ |

| H4 | 6.88 | t | 1H | Aromatic proton meta to both amines |

| H5 | 6.70 | t | 1H | Aromatic proton para to -NH₂ |

| H6 | 6.95 | d | 1H | Aromatic proton ortho to -NH-cyclopropyl |

| H_N7 | 3.80 | br s | 1H | Secondary amine, shift is variable |

| H1_N9, H2_N9 | 3.55 | br s | 2H | Primary amine, shift is variable |

| H10 | 2.45 | m | 1H | Cyclopropyl methine proton |

| H11a, H11b | 0.75 | m | 2H | Cyclopropyl methylene protons |

| H12a, H12b | 0.50 | m | 2H | Cyclopropyl methylene protons |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Atom | Predicted Shift (δ, ppm) | Notes |

|---|---|---|

| C1 | 138.5 | Aromatic carbon attached to -NH-cyclopropyl |

| C2 | 136.2 | Aromatic carbon attached to -NH₂ |

| C3 | 115.8 | Aromatic CH |

| C4 | 122.1 | Aromatic CH |

| C5 | 119.4 | Aromatic CH |

| C6 | 120.5 | Aromatic CH |

| C10 | 32.1 | Cyclopropyl methine carbon |

| C11 | 9.8 | Cyclopropyl methylene carbon |

| C12 | 9.5 | Cyclopropyl methylene carbon |

Analysis and Discussion of Predicted Spectra

The predicted data reveals several key features that would be crucial for experimental verification.

-

Aromatic Region (¹H): The aromatic protons are predicted to appear between 6.70 and 6.95 ppm. The electron-donating character of the two amine groups results in a general upfield shift compared to benzene (7.34 ppm). The distinct electronic environments lead to four separate signals, likely forming a complex multiplet pattern.

-

Aromatic Region (¹³C): The carbons directly attached to the nitrogen atoms (C1, C2) are the most deshielded in the aromatic region. The remaining four CH carbons (C3-C6) are significantly more shielded, appearing between 115 and 122 ppm, consistent with the strong electron-donating effect of the amino groups.[18]

-

Cyclopropyl Region (¹H & ¹³C): The most striking feature is the predicted high-field signals for the cyclopropyl group. The methine proton (H10) is predicted around 2.45 ppm, while the methylene protons (H11, H12) are predicted to be strongly shielded, appearing below 0.8 ppm.[19][20] Similarly, the cyclopropyl carbons are predicted at very low chemical shifts (< 10 ppm for the CH₂ groups), a hallmark of this strained ring system.[12] The two methylene groups (C11/H11 and C12/H12) are diastereotopic and thus chemically non-equivalent, which may lead to more complex multiplets than simple triplets or quartets.

-

Amine Protons (¹H): The N-H protons are predicted between 3.5 and 3.8 ppm. Experimentally, these signals are expected to be broad and their position highly dependent on the solvent and sample concentration.[21] They would likely disappear upon a D₂O exchange experiment, which would be a key step in their assignment.

Conclusion

This guide outlines a robust, theory-grounded workflow for the in silico prediction of the ¹H and ¹³C NMR spectra of 1-N-cyclopropylbenzene-1,2-diamine. By leveraging GIAO-DFT calculations, it is possible to generate a high-fidelity predicted spectrum that accounts for the complex interplay of electronic and conformational effects within the molecule. The resulting data provides a clear set of expected chemical shifts and structural fingerprints, such as the characteristic upfield signals of the cyclopropyl group and the shielding pattern of the aromatic ring. For researchers in drug development and organic synthesis, this computational protocol serves as an invaluable tool for accelerating structural verification, guiding spectral analysis, and building confidence in experimental outcomes before or alongside laboratory work.

References

-

Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Guide for Organic Chemists. Chemical Reviews, 112(3), 1839-1862. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Theory and Computation, 20(14), 6974–6986. [Link]

-

Gerrard, W., et al. (2021). Predicting Density Functional Theory-Quality Nuclear Magnetic Resonance Chemical Shifts via Δ-Machine Learning. Journal of Chemical Theory and Computation, 17(2), 869–884. [Link]

-

Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]

-

Bruker. (2015). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

Cobb, A. J. A., et al. (2019). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 21(34), 18693-18701. [Link]

-

Norris, M. G., et al. (2019). NMRFx: Integrated Software for NMR Data Processing, Visualization, Analysis and Structure Calculation. Journal of Biomolecular NMR, 73(5), 227-240. [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

Axen, S. D., et al. (2007). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Journal of the American Chemical Society, 99(14), 4667-4672. [Link]

-

ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Retrieved from [Link]

-

Schaefer, T., & Yonemoto, T. (1964). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry, 42(11), 2318-2324. [Link]

-

Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1973). 'H chemical shifts for cyclopropyl protons. Canadian Journal of Chemistry, 51(6), 897-914. [Link]

-

Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]

-

Perjessy, A., et al. (2012). SUBSTITUENT EFFECT ON IR, 1H- AND 13C-NMR SPECTRAL DATA IN N-(SUBSTITUTED PHENYL)-2-CYANOACETAMIDES. Serbian Chemical Society, 77(4), 429-441. [Link]

-

Coyle, J. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. DTIC Online. [Link]

-

Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 565-574. [Link]

-

Davies, A. G., et al. (1985). Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, 369-375. [Link]

-

University of Arizona. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. [Link]

-

El-Sheshtawy, H. S., et al. (2022). DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. ResearchGate. [Link]

-

Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

Abraham, R. J., et al. (2012). 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313. [Link]

-

Abraham, R. J., et al. (2020). The use of MM/QM calculations of 13C and 15N chemical shifts in the conformational analysis of alkyl substituted anilines. Magnetic Resonance in Chemistry, 58(6), 517-526. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

-

Tantillo, D. J. (2011). Computational protocols for calculating 13C NMR chemical shifts. Current Organic Chemistry, 15(16), 2876-2885. [Link]

-

Kusuyama, Y., & Ikeda, Y. (1970). Determination of Conformational Preference in Arylcyclopropanes by Nuclear Magnetic Resonance. Journal of the American Chemical Society, 92(24), 7255-7256. [Link]

-

PubChem. (n.d.). Cyclopropylbenzene. Retrieved from [Link]

-

Barabé, F., et al. (2021). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. [Link]

-

Wang, Y., et al. (2022). Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation. Journal of the American Chemical Society, 144(12), 5286-5291. [Link]

-

Krchnak, V., et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 29(8), 1839. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

Sources

- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation - PMC [pmc.ncbi.nlm.nih.gov]